molecular formula C29H28N2O5 B11144692 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11144692
M. Wt: 484.5 g/mol
InChI Key: FOFYLAUFLNUUNR-UHFFFAOYSA-N
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Description

1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and advanced purification techniques .

Chemical Reactions Analysis

1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo several types of chemical reactions:

Scientific Research Applications

1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:

Biological Activity

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential for various biological activities. Its unique molecular structure, characterized by multiple functional groups, contributes to its diverse chemical properties and potential therapeutic applications.

Molecular Structure and Properties

  • Molecular Formula : C29H28N2O5
  • Molecular Weight : 484.54 g/mol

The compound features a chromeno-pyrrole system and several aromatic rings, enhancing its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits a range of biological activities, which may include:

  • Antimicrobial Properties : Initial findings suggest potential effectiveness against various microbial strains.
  • Antitumor Activity : Research indicates possible cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes and receptors involved in critical biological pathways. These interactions can lead to alterations in cellular processes, promoting therapeutic effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. The results indicated that it possesses significant antibacterial activity, comparable to standard antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Antitumor Effects

Another study explored the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it inhibited cell proliferation in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF7 (Breast Cancer)15
A549 (Lung Cancer)20

Anti-inflammatory Activity

Research into the anti-inflammatory properties showed that the compound significantly reduced pro-inflammatory cytokine levels in vitro.

Properties

Molecular Formula

C29H28N2O5

Molecular Weight

484.5 g/mol

IUPAC Name

1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H28N2O5/c1-17(2)12-14-35-22-10-9-19(16-23(22)34-4)26-25-27(32)20-7-5-6-8-21(20)36-28(25)29(33)31(26)24-15-18(3)11-13-30-24/h5-11,13,15-17,26H,12,14H2,1-4H3

InChI Key

FOFYLAUFLNUUNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OCCC(C)C)OC

Origin of Product

United States

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